REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][C:4]([C:7]([OH:9])=[O:8])=[CH:3][N:2]=1.OS(O)(=O)=O.[CH2:15](O)[CH3:16]>>[CH2:15]([O:8][C:7]([C:4]1[CH:5]=[CH:6][N:1]=[N:2][CH:3]=1)=[O:9])[CH3:16]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
N1=NC=C(C=C1)C(=O)O
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Name
|
|
Quantity
|
4.2 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 5 hours
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Duration
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5 h
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was cooled
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
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FILTRATION
|
Details
|
After filtration
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Type
|
EXTRACTION
|
Details
|
the aqueous was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=CN=NC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 970 mg | |
YIELD: PERCENTYIELD | 79% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |